Aluminumhydroxideoxidxhydrate

Description

Definition and Scope within Chemical Science

Hydrated aluminum oxides and oxyhydroxides are a class of compounds that encompass aluminum hydroxides, with the general formula Al(OH)₃, and aluminum oxyhydroxides, with the formula AlO(OH). wikipedia.orguct.ac.za The term "hydrated" signifies the presence of water within their structure, not as loosely bound water molecules, but as integral hydroxyl (OH) groups. uct.ac.za These compounds are the major components of the aluminum ore bauxite (B576324). wikipedia.orgtoomaminerals.com

The scope of research into these materials is extensive, covering their synthesis, characterization, and the transformation between their various forms. It also delves into their chemical properties, such as their amphoteric nature, meaning they can react as both an acid and a base. wikipedia.orgtoomaminerals.com This dual reactivity is a key aspect of their chemical behavior and industrial applications.

Polymorphism and Diverse Phases

A defining characteristic of hydrated aluminum oxides and oxyhydroxides is their existence in multiple crystalline and amorphous forms, a phenomenon known as polymorphism. This structural variety gives rise to a range of physical and chemical properties, making them suitable for diverse applications.

Crystalline Phases (e.g., Gibbsite, Boehmite, Bayerite, Diaspore)

The crystalline forms of hydrated aluminum oxides and oxyhydroxides are well-defined minerals with distinct crystal structures. wikipedia.orgtoomaminerals.comnih.govrsc.org The most common polymorphs of aluminum hydroxide (B78521) are gibbsite, bayerite, nordstrandite, and doyleite. wikipedia.orgtoomaminerals.comnih.govrsc.org Closely related are the aluminum oxyhydroxides, which include boehmite and diaspore. wikipedia.org

These crystalline phases differ in the arrangement of their aluminum and hydroxyl ions. wikipedia.org For instance, both gibbsite and bayerite have a layered structure of aluminum hydroxide units, but they differ in the stacking sequence of these layers. rsc.org Gibbsite has an ABBA stacking sequence, while bayerite has an ABAB sequence. rsc.org

The transformation between these phases is influenced by factors such as temperature and the chemical environment. rsc.org For example, heating gibbsite can lead to the formation of boehmite, which upon further heating, can transform into various transition aluminas. elsevier.es

Interactive Table: Crystalline Phases of Hydrated Aluminum Oxides and Oxyhydroxides

| Phase | Chemical Formula | Crystal System | Key Characteristics |

| Gibbsite | Al(OH)₃ | Monoclinic | Also known as hydrargillite, it is the most common and stable form of aluminum hydroxide. wikipedia.orgtoomaminerals.comelsevier.es |

| Bayerite | Al(OH)₃ | Monoclinic | A rarer polymorph of aluminum hydroxide, often synthesized industrially. wikipedia.orgtoomaminerals.comnih.gov |

| Nordstrandite | Al(OH)₃ | Triclinic | A very rare polymorph of aluminum hydroxide. wikipedia.orgtoomaminerals.comnih.gov |

| Doyleite | Al(OH)₃ | Triclinic | Another very rare polymorph of aluminum hydroxide. wikipedia.orgnih.gov |

| Boehmite | γ-AlO(OH) | Orthorhombic | A key component of bauxite, it is an aluminum oxyhydroxide. wikipedia.orgontosight.ai |

| Diaspore | α-AlO(OH) | Orthorhombic | A high-pressure polymorph of aluminum oxyhydroxide. wikipedia.orgresearchgate.net |

Amorphous and Poorly Crystalline Forms

In addition to well-defined crystalline phases, hydrated aluminum oxides and oxyhydroxides can exist in amorphous or poorly crystalline forms. uiowa.edu These forms lack the long-range atomic order characteristic of crystals. uiowa.edu Amorphous aluminum hydroxide can be formed by precipitating aluminum salts from a solution or by dehydrating aluminum hydroxide gels. wikipedia.org

These non-crystalline forms are often more reactive than their crystalline counterparts. nih.gov Their disordered structure can provide a higher surface area and more accessible active sites, which is advantageous in applications like catalysis and as sorbents for removing contaminants from water. nih.govuiowa.edu The study of these amorphous phases is crucial for understanding their role in environmental processes and for developing new materials with tailored properties. uiowa.edu Research has shown that amorphous Al(OH)₃ can be a promising sorbent for extracting lithium from solutions. nih.gov

Historical Context and Evolution of Research

The history of aluminum chemistry is intertwined with the discovery and industrialization of aluminum metal. While the compound alum has been known since antiquity, it was in the Age of Enlightenment that alumina (B75360) was recognized as the oxide of a new metal. wikipedia.org The first isolation of aluminum was achieved by Hans Christian Ørsted in 1825. wikipedia.orgthoughtco.com

A pivotal moment in the history of aluminum hydroxide was the development of the Bayer process by Carl Josef Bayer in 1888. wikipedia.orgthoughtco.com This process, which involves dissolving bauxite in a hot solution of sodium hydroxide to precipitate pure aluminum hydroxide, remains the primary method for producing alumina, the precursor to aluminum metal. wikipedia.orgwikipedia.org

Early research focused on the extraction and production of aluminum. However, over time, the scientific community began to appreciate the diverse properties and potential applications of the various hydrated aluminum oxide and oxyhydroxide phases. This led to more in-depth studies of their crystal structures, phase transformations, and surface chemistry.

Interdisciplinary Significance in Contemporary Research

The study of hydrated aluminum oxides and oxyhydroxides has evolved into a highly interdisciplinary field with significant contemporary relevance.

Materials Science: These compounds are used as flame retardants, fillers in polymers, and as precursors for advanced ceramics and catalysts. wikipedia.orgqingdaopengfeng.com The ability to control the phase and morphology of these materials is key to tailoring their properties for specific applications.

Geology and Environmental Science: As major components of bauxite, they are central to the aluminum industry. wikipedia.orgtoomaminerals.com In environmental science, their high surface area and reactivity make them important in soil chemistry and as materials for water purification. uiowa.eduqingdaopengfeng.com They can act as sorbents for various pollutants.

Catalysis: Aluminum oxides derived from these hydroxides are widely used as catalysts and catalyst supports in the petrochemical and refining industries. mdpi.com The properties of the final alumina catalyst are heavily dependent on the precursor hydroxide phase.

Biomedical Applications: Due to their biocompatibility, certain forms of aluminum oxyhydroxide are being explored for use in drug delivery systems and as adjuvants in vaccines to enhance the immune response. ontosight.aiqingdaopengfeng.com

Energy and Sustainability: Recent research has explored the use of aluminum oxyhydroxides in applications related to energy, such as in cementitious materials for geothermal systems and in processes for direct lithium extraction, which is crucial for battery technologies. nih.govacs.orgacs.org

The ongoing research into hydrated aluminum oxides and oxyhydroxides continues to uncover new facets of their chemistry and expand their range of applications, highlighting their enduring importance in science and technology.

Structure

2D Structure

Properties

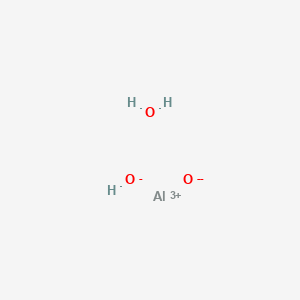

Molecular Formula |

AlH3O3 |

|---|---|

Molecular Weight |

78.004 g/mol |

IUPAC Name |

aluminum;oxygen(2-);hydroxide;hydrate |

InChI |

InChI=1S/Al.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 |

InChI Key |

HSSFOTLCTZFJNF-UHFFFAOYSA-M |

Canonical SMILES |

O.[OH-].[O-2].[Al+3] |

Origin of Product |

United States |

Synthesis Methodologies for Hydrated Aluminum Oxides

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely employed method for the synthesis of hydrated aluminum oxides. This technique involves the precipitation of aluminum hydroxide (B78521) from a supersaturated solution, typically by adjusting the pH or temperature. The process allows for the control of particle characteristics by manipulating the reaction conditions.

Controlled hydrolysis of aluminum precursors is a fundamental aspect of solution-based precipitation. Aluminum salts, such as aluminum nitrate or aluminum chloride, or organometallic precursors like aluminum isopropoxide, are hydrolyzed to form hydrated aluminum oxide. mdpi.com The rate and extent of hydrolysis can be precisely managed by controlling factors like temperature and the presence of catalysts. mdpi.com For instance, the hydrolysis of aluminum isopropoxide in the presence of water leads to the formation of hydrated aluminum oxide, which can then be processed to yield high-purity alumina (B75360). mdpi.com

Impregnation is another key technique, often used to support aluminum oxide on a carrier material. In a typical wet impregnation process, a porous support is soaked in a solution containing an aluminum salt precursor. mdpi.comresearchgate.net The solvent is then evaporated, leaving the aluminum precursor deposited on the support. Subsequent heat treatment converts the precursor into aluminum oxide. mdpi.com The distribution and loading of the aluminum oxide on the support can be influenced by factors such as the concentration of the precursor solution and the impregnation time. researchgate.net

The pH of the precipitation medium plays a critical role in determining the crystalline phase and morphology of the resulting aluminum hydroxide. Different pH values favor the formation of distinct polymorphs of aluminum hydroxide. Studies have shown that amorphous aluminum hydroxide is typically formed at pH values of 5 and 6. researchgate.netresearchgate.net At a pH of 7, boehmite (γ-AlOOH) is the predominant phase. researchgate.netresearchgate.net In the pH range of 8 to 11, bayerite (α-Al(OH)₃) is formed. researchgate.netresearchgate.net

The morphology of the aluminum hydroxide particles is also strongly dependent on the pH. For example, at lower pH values, the precipitate may consist of ultrafine floccules. As the pH increases, the morphology can change to blowball-like structures and then to irregular agglomerates at higher pH levels. researchgate.net This control over phase and morphology is crucial for tailoring the properties of the final alumina product.

Table 1: Influence of pH on Aluminum Hydroxide Phase and Morphology

| pH Value | Crystalline Phase | Particle Morphology |

|---|---|---|

| 5-6 | Amorphous | Ultrafine floccules |

| 7 | Boehmite (γ-AlOOH) | - |

| 8-11 | Bayerite (α-Al(OH)₃) | 50 nm blowballs to 150 nm irregular agglomerates |

This table is based on findings from studies on the chemical precipitation of aluminum hydroxides. researchgate.netresearchgate.net

Temperature is a significant factor influencing the crystallization and phase transformation of aluminum (oxy)hydroxides. acs.org Higher temperatures generally favor the formation of more stable crystalline phases. For instance, the transformation of gibbsite to boehmite occurs at temperatures above 80 °C in both acidic and weakly caustic environments. acs.org The concentration of reactants, such as the aluminum source and the precipitating agent, also affects the precipitation process. Higher concentrations can lead to faster precipitation rates and may influence the particle size and distribution of the product. shahroodut.ac.ir

The interplay between temperature and concentration is crucial for controlling the final product characteristics. For example, in the carbonation process for precipitating aluminum hydroxide, the reaction time decreases with an increase in reaction temperature. researchgate.net Furthermore, the mean particle size of the precipitate has been observed to increase with increasing temperature. researchgate.net

Table 2: Effect of Temperature on Aluminum Hydroxide Precipitation

| Temperature (°C) | Effect on Crystallization/Phase Transformation |

|---|---|

| 60-100 | Influences crystallization and transformation of aluminum (oxy)hydroxides. acs.org |

| >80 | Favors transformation of gibbsite to boehmite. acs.org |

| 60-90 | Increased temperature leads to an increase in the mean particle size of bayerite precipitates. researchgate.net |

This table summarizes the general effects of temperature on the synthesis of hydrated aluminum oxides.

Sol-Gel Approaches

The sol-gel method is a versatile technique for synthesizing high-purity and nanostructured alumina materials. yildiz.edu.tr This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. The sol consists of colloidal particles dispersed in a liquid, which, upon gelation, form a continuous network throughout the liquid medium.

The choice of precursor is a critical aspect of the sol-gel process. Aluminum alkoxides, such as aluminum isopropoxide and aluminum-sec-butoxide, are commonly used precursors. metall-mater-eng.comjst.go.jp The hydrolysis and condensation reactions of these precursors lead to the formation of the gel network. The rate of these reactions can be controlled by factors such as the water-to-alkoxide ratio, the presence of an acid or base catalyst, and the reaction temperature. yildiz.edu.trjst.go.jp For example, using an acid catalyst can help to control the hydrolysis rate. yildiz.edu.tr

Gelation control is essential for obtaining desired material properties. The stability of the alumina sol can be improved by using chelating agents that control the hydrolysis and condensation of the aluminum precursor. researchgate.net The conditions during the aging of the sol, such as temperature and time, also play a significant role in the final structure of the gel. jst.go.jp

Following gelation and drying, the resulting xerogel or aerogel is subjected to thermal treatment (calcination) to remove residual organics and to induce phase transformations to form various alumina phases. The temperature and heating rate during calcination are critical parameters that determine the final crystalline phase of the alumina.

The typical phase transformation sequence for alumina derived from boehmite gel upon heating is: Boehmite → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ mdpi.comvtt.fi

The transition to γ-alumina occurs at relatively low temperatures, around 400-500°C. metall-mater-eng.combohrium.com As the temperature increases, further transformations to δ- and θ-alumina occur, and finally, the most stable α-alumina phase is formed at temperatures typically above 1100°C. metall-mater-eng.commdpi.comvtt.fi The specific surface area of the material generally decreases as the calcination temperature increases due to sintering and crystallite growth. acs.org

Table 3: Phase Evolution of Alumina during Thermal Treatment

| Temperature Range (°C) | Predominant Alumina Phase |

|---|---|

| 400 - 900 | γ-Alumina |

| 900 - 1000 | δ-Alumina |

| 1000 - 1100 | θ-Alumina |

| > 1100 | α-Alumina |

This table provides a general overview of the phase transformations of alumina as a function of calcination temperature, based on multiple sources. metall-mater-eng.commdpi.comvtt.fi

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis represent versatile methods for producing crystalline hydrated aluminum oxides from various precursors under elevated temperature and pressure in aqueous or non-aqueous solutions, respectively. These techniques allow for precise control over the size, morphology, and crystal phase of the resulting materials by manipulating the reaction conditions.

Autoclave Conditions and Pressure Effects

The synthesis of hydrated aluminum oxides via hydrothermal methods is conducted in sealed vessels known as autoclaves, which can withstand high temperatures and pressures. The conditions within the autoclave, such as temperature, pressure, and reaction time, are critical parameters that dictate the final product characteristics.

Typically, temperatures in the range of 100°C to 450°C are employed. google.comias.ac.in Pressure within the autoclave is generated by the vapor pressure of the solvent at the reaction temperature. For the synthesis of α-Al₂O₃, a practical temperature range is 380-430°C, with pressures often controlled to be at or below approximately 15 MPa. google.com This is because at temperatures below 450°C, higher pressures can favor the formation of the diaspore phase of AlOOH. google.com

The morphology of the resulting aluminum oxide is highly dependent on the hydrothermal temperature. For instance, in one study, treatment at 120°C produced a polyhedron morphology, which transformed into a plate-like morphology at 160°C, and then to a vermicular (worm-like) shape at 180°C. ysxbcn.com At even higher temperatures, such as 240°C, the powders tend to become more seriously aggregated. ysxbcn.com

The duration of the hydrothermal treatment also plays a significant role. Experiments can range from a few hours to several days. researchgate.net For example, α-Al₂O₃ powders have been synthesized under conditions of 380°–435°C for 1–10 days, under pressures of 6.9–14.5 MPa. researchgate.net The choice of precursor, such as different types of aluminum hydroxides, and the presence of additives also influence the outcome. researchgate.net

Interactive Data Table: Effect of Hydrothermal Temperature on α-Al₂O₃ Morphology

| Hydrothermal Temperature (°C) | Resulting Morphology |

| 120 | Polyhedron |

| 160 | Plate-like |

| 180 | Vermicular (worm-like) |

| 240 | Seriously aggregated |

Crystal Growth Mechanisms under Hydrothermal Conditions

The crystal growth of hydrated aluminum oxides under hydrothermal conditions is a complex process involving dissolution and recrystallization. The precursor material first dissolves in the solvent, and then nucleation and growth of the new crystalline phase occur from the supersaturated solution. mdpi.com The mechanism of crystal growth is essentially a dynamic equilibrium between the adsorption and desorption of growth units onto the crystal surface. ysxbcn.com

The formation of metal oxide particles from a metal salt solution generally follows two steps:

Hydrolysis of hydrated metal ions to form a metal hydroxide.

Dehydration of the metal hydroxide to precipitate the metal oxide. mdpi.com

The rate of crystal growth on different crystal planes determines the final morphology of the crystal. Planes with a slower growth rate will be more prominent in the final crystal shape, while those with a faster growth rate may disappear. ysxbcn.com Additives can significantly influence this process. For example, AlF₃ can act as a mineralizer, adsorbing onto the crystal surfaces and altering the growth rates of different planes, thereby changing the crystal habit. ysxbcn.comnih.gov The effect of such additives can also vary with temperature. ysxbcn.com

Under supercritical water conditions (above 374°C and 22.1 MPa), the properties of water change dramatically, including its dielectric constant, which can enhance reaction rates significantly. mdpi.com This allows for the synthesis of highly crystalline materials.

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, typically through grinding or milling, to induce chemical transformations. This method offers a route to produce hydrated aluminum oxides, sometimes leading to the formation of phases that are difficult to obtain through conventional methods.

Ball-Milling Techniques

Ball milling is the most common technique for mechanochemical synthesis. In this process, the precursor powder is placed in a jar with grinding media (balls), and the jar is rotated at high speeds. The repeated collisions between the balls, the powder, and the jar walls provide the mechanical energy necessary to break chemical bonds and promote reactions.

Planetary ball mills are often used for this purpose. The milling parameters, such as the rotational speed (rpm), milling time, and the ball-to-powder ratio, are critical in determining the final product. For instance, mild ball milling of boehmite (γ-AlOOH) at 400 rpm for 48 hours can lead to the synthesis of tohdite (5Al₂O₃·H₂O) nanoparticles. nih.govacs.org This method can produce materials with high surface areas. chemistryviews.org

The type of grinding media and the atmosphere inside the milling jar can also influence the reaction. Wet milling, where a small amount of liquid is added, can be employed, though dry grinding is more common for initiating solid-state reactions in these systems. mdpi.com

Interactive Data Table: Mechanochemical Synthesis of Tohdite from Boehmite

| Milling Frequency (rpm) | Milling Time (h) | Precursor | Product |

| 400 | 48 | Boehmite (γ-AlOOH) | Tohdite (5Al₂O₃·H₂O) nanopowder |

Solid-State Reaction Pathways

Mechanochemical synthesis proceeds through unique solid-state reaction pathways that are distinct from solution-based or high-temperature methods. The intense mechanical energy can create localized high pressures and temperatures at the point of impact, leading to the formation of amorphous phases, defects, and highly reactive surfaces. researchgate.net

The reaction can begin as a heterogeneous process occurring at the surface of the particles. nih.gov As milling continues, the reactants can become intimately mixed, potentially leading to a more homogeneous reaction environment. nih.gov The dehydration of precursors is a common pathway in the mechanochemical synthesis of aluminum oxides. For example, the transformation of boehmite to tohdite or corundum (α-Al₂O₃) occurs through a dehydration process induced by the mechanical energy. nih.govacs.org

The water released during the dehydration of hydroxides can sometimes create localized hydrothermal conditions within the milling jar, further influencing the reaction pathway. nih.govacs.org Process control agents, such as AlF₃, can play a crucial role by preventing the formation of the most stable phases (like α-Al₂O₃) and promoting the crystallization of other phases, such as tohdite. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing hydrated aluminum oxides. This technique utilizes microwave radiation to directly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods.

The process typically involves preparing a precursor solution or gel, which is then subjected to microwave irradiation. For example, a gel prepared from aluminum chloride (AlCl₃·6H₂O) can be converted into crystalline α-Al₂O₃ nanopowder in as little as 15 minutes of microwave heating. researchgate.net Similarly, phase-pure boehmite particles can be prepared by the microwave-assisted hydrolysis of aluminum metal sheets in just 10 minutes, a significant reduction from the 40 minutes required for normal hydrolysis. ias.ac.in

The rapid, uniform heating provided by microwaves can lead to the formation of nanoparticles with high specific surface areas. For instance, α-Al₂O₃ nanoparticles with an average particle size of about 20 nm and a specific surface area of 106.3 m²/g have been synthesized using this method. researchgate.net The power of the microwave and the duration of irradiation are key parameters that can be adjusted to control the product characteristics. In some cases, increasing the irradiation time can promote the transformation from γ-Al₂O₃ to α-Al₂O₃.

Interactive Data Table: Comparison of Microwave-Assisted Synthesis Methods

| Precursor | Product | Microwave Irradiation Time | Particle Size | Specific Surface Area (m²/g) |

| AlCl₃·6H₂O gel | α-Al₂O₃ | 15 min | ~20 nm | 106.3 |

| Aluminum metal | Boehmite | 10 min | Not specified | Not specified |

| Aluminum nitrate/Urea | α-Al₂O₃ | 3-5 min | Not specified | Not specified |

Other Advanced Synthetic Routes

Modern synthetic strategies offer enhanced control over the physicochemical properties of hydrated aluminum oxides, enabling the production of materials with tailored functionalities.

Biomimetic Deposition Techniques

Biomimetic synthesis draws inspiration from natural biomineralization processes to create inorganic materials with controlled structures and properties. This approach often utilizes organic macromolecules as templates to direct the nucleation and growth of the inorganic phase.

Researchers have explored the use of various biopolymers and surfactants to template the synthesis of aluminum hydroxide oxide. For instance, the use of polysaccharides and peptides as structure-directing agents can influence the crystal phase and morphology of the resulting material. The functional groups on these biomolecules can interact with aluminum precursor ions, guiding their assembly into specific polymorphs like boehmite or bayerite. While specific data on biomimetic deposition of "Aluminumhydroxideoxidxhydrate" is emerging, the principles have been demonstrated for similar metal oxides. The table below summarizes typical conditions used in the biomimetic synthesis of related metal oxides, which can be adapted for aluminum hydroxide oxide.

Table 1: Parameters in Biomimetic Synthesis of Metal Oxides

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Biomolecule Template | Polysaccharides (chitin, cellulose), Peptides | Influences crystal structure and morphology. researchgate.net |

| Precursor Concentration | 0.1 - 1.0 M | Affects particle size and agglomeration. |

| pH | 4 - 10 | Determines the hydrolysis and condensation rates, influencing the crystalline phase. uct.ac.za |

| Temperature | 25 - 100 °C | Affects reaction kinetics and crystal growth. |

Electrodeposition Methods

Electrodeposition offers a versatile and scalable method for producing thin films and coatings of aluminum hydroxide oxide on conductive substrates. This technique allows for precise control over the film thickness, morphology, and adhesion by manipulating electrochemical parameters such as current density, potential, and deposition time.

Both direct current (DC) and pulsed current (PC) electrodeposition have been employed. Pulsed current techniques, in particular, can lead to coatings with reduced porosity, improved hardness, and more uniform morphology compared to DC methods. researchgate.netmdpi.com The choice between potentiostatic (constant potential) and galvanostatic (constant current) modes also impacts the deposit's characteristics. Potentiostatic deposition generally allows for better control over morphology, while galvanostatic methods can ensure a constant deposition rate. mdpi.comresearchgate.net

Table 2: Influence of Electrodeposition Parameters on Aluminum Oxide Coatings

| Parameter | Value/Mode | Observed Effect on Coating Properties |

|---|---|---|

| Current Density | 1 - 10 A/dm² | Higher current densities can lead to increased deposition rates but may also result in more porous or dendritic structures. mdpi.com |

| Deposition Mode | Potentiostatic vs. Galvanostatic | Potentiostatic mode can produce more uniform morphologies, while galvanostatic mode offers a constant deposition rate. mdpi.comresearchgate.net |

| Pulsed Current | Varied duty cycles and frequencies | Can reduce porosity and enhance hardness compared to direct current. researchgate.netmdpi.com |

| Electrolyte pH | 3 - 5 | Affects the speciation of aluminum ions and the incorporation of hydroxyl groups. |

Multiple Emulsion Techniques

Multiple emulsions, such as water-in-oil-in-water (W/O/W) systems, and microemulsions (thermodynamically stable dispersions of water and oil) serve as confined microreactors for the synthesis of nanoparticles with controlled size and morphology. These techniques offer excellent control over the nucleation and growth processes, leading to uniform and often unique nanostructures.

The synthesis of aluminum oxyhydroxide (boehmite) hollow spheres has been successfully achieved using a water-in-oil (w/o) microemulsion. researchgate.netnih.gov In this method, the aqueous droplets containing the aluminum precursor are dispersed in an oil phase, and the precipitation is induced at the water-oil interface, leading to the formation of hollow structures. Similarly, reverse microemulsion techniques have been utilized to produce aluminum oxyhydroxide nanorods. researchgate.net The composition of the microemulsion, particularly the water-to-surfactant ratio, plays a crucial role in determining the size and shape of the resulting nanoparticles. ias.ac.in

Table 3: Synthesis of Aluminum Hydroxide Oxide Nanostructures via Emulsion Methods

| Emulsion Type | Precursors | Surfactant/Co-surfactant | Resulting Morphology | Key Findings |

|---|---|---|---|---|

| Water-in-oil (w/o) microemulsion | Aluminum nitrate, Ammonia | Triton X-100, n-butanol | Nanoparticles | Agglomeration of nanoparticles was successfully addressed. ysxbcn.com |

| Water-in-oil (w/o) microemulsion | Aluminum salt, Ammonium hydroxide | Not specified | Hollow spheres (boehmite) | Demonstrated container-type functionality by encapsulating a fluorescent dye. researchgate.netnih.gov |

| Quaternary microemulsion | Sulfates of Ni/Al, Urea | CTAB, n-hexane, n-hexanol | Nanowires, nanorods, spherical and tube-like | Morphology was controlled by varying the surfactant concentration. ias.ac.in |

| Reverse microemulsion | Aqueous-based alumina sol | AOT, Span 80 | Nanorods (γ-alumina) | Rod-like micelles were proposed as the structure-directing agents. researchgate.net |

Control of Morphological and Structural Characteristics during Synthesis

The ability to control the morphology (shape and size) and crystal structure (e.g., boehmite, bayerite, gibbsite) of hydrated aluminum oxides is paramount for their application. Several key synthesis parameters can be tuned to achieve the desired characteristics.

The choice of aluminum precursor (e.g., chloride, nitrate, sulfate) and the precipitating agent (e.g., ammonia, urea) can significantly influence the resulting crystalline phase and particle morphology. For instance, the hydrothermal treatment of aluminum trihydrate can lead to the formation of boehmite. uct.ac.za The pH of the reaction medium is a critical factor that governs the hydrolysis and condensation rates of aluminum precursors, thereby directing the formation of different polymorphs. Temperature and reaction time in hydrothermal synthesis also play a vital role in controlling the crystal growth and final morphology, with higher temperatures and longer durations often leading to more crystalline and larger particles. The use of templates, as discussed in the biomimetic section, provides another powerful tool for directing the structure of the final product. For example, walnut shells have been used as a biotemplate for the synthesis of high surface area boehmite. researchgate.net

Table 4: Influence of Synthesis Parameters on the Characteristics of Hydrated Aluminum Oxides

| Parameter | Variation | Effect on Morphology and Structure |

|---|---|---|

| Precursor | Aluminum chloride vs. Aluminum nitrate | Can influence the resulting polymorph and particle size distribution. |

| pH | 4 - 11 | Strongly affects the crystalline phase (e.g., boehmite vs. bayerite). uct.ac.za |

| Temperature (Hydrothermal) | 150 - 250 °C | Higher temperatures generally promote the formation of more stable crystalline phases and larger particle sizes. |

| Additives/Templates | Organic molecules, biomass | Can direct the growth of specific morphologies such as nanorods, nanotubes, and hierarchical structures. researchgate.net |

Structural Characterization of Hydrated Aluminum Oxides and Oxyhydroxides

Diffraction Techniques for Crystalline and Nanocrystalline Structure Analysis

A suite of diffraction methods is employed to elucidate the structural characteristics of aluminum-based compounds over various length scales. These techniques rely on the scattering of waves (X-rays, electrons, or neutrons) by the atomic lattice of a material, producing diffraction patterns that are unique to its crystal structure.

X-ray diffraction is a powerful non-destructive technique for characterizing crystalline materials. researchgate.net It is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law.

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the crystalline phases present in a sample. nih.govmalvernpanalytical.com Different hydrated aluminum oxides and oxyhydroxides, such as gibbsite, bayerite, and boehmite, each produce a characteristic diffraction pattern that acts as a fingerprint. nih.govnih.gov By comparing the experimental diffraction pattern of an unknown sample to a database of known patterns, the constituent phases can be identified. nih.govmalvernpanalytical.com

For instance, the PXRD pattern of well-crystallized boehmite exhibits sharp, intense peaks, particularly the (020) reflection, which is indicative of its orthorhombic crystal structure. researchgate.net In contrast, pseudoboehmite, a poorly crystalline form of boehmite, shows much broader diffraction peaks, signifying smaller crystallite size or structural disorder. researchgate.net The degree of crystallinity can be assessed from the width of the diffraction peaks; sharper peaks generally indicate higher crystallinity and larger crystallite sizes. PXRD can readily distinguish between different polymorphs, which are compounds with the same chemical formula but different crystal structures, a critical capability in materials science. researchgate.net

The conditions of synthesis, such as the OH/Al molar ratio, significantly influence the resulting crystalline phase. For example, a higher OH/Al ratio is more favorable for the formation of crystalline AlOOH precipitates, whereas a lower ratio may result in a pseudoboehmite phase. researchgate.net

Table 1: Representative PXRD Peak Positions for Common Hydrated Aluminum Oxides

| Phase | Crystal System | Prominent 2θ Positions (Cu Kα) |

| Gibbsite (α-Al(OH)₃) | Monoclinic | 18.3°, 20.3°, 27.8°, 38.4° |

| Bayerite (α-Al(OH)₃) | Monoclinic | 18.8°, 20.4°, 26.5°, 42.5° |

| Boehmite (γ-AlOOH) | Orthorhombic | 14.5°, 28.2°, 38.3°, 49.2° |

Note: Peak positions can vary slightly depending on crystallinity and experimental conditions.

The Rietveld method is a powerful analytical technique used to refine the crystal structure of a material from its powder diffraction data. wikipedia.orgmalvernpanalytical.com It involves a least-squares fitting procedure where a calculated diffraction pattern, based on a structural model, is adjusted to match the experimental pattern. wikipedia.org This method is particularly valuable for complex materials and multiphase samples, as it can handle overlapping diffraction peaks. wikipedia.org

Through Rietveld refinement, precise structural parameters such as lattice parameters (the dimensions of the unit cell), atomic positions within the unit cell, and site occupancy factors can be determined. nih.govscispace.com For example, Rietveld analysis of boehmite and gibbsite nanoplates has yielded detailed information about their crystal structures. escholarship.org The refinement can also provide quantitative phase analysis, determining the relative amounts of different crystalline phases in a mixture. researchgate.netresearchgate.net

Furthermore, microstructural information, including crystallite size and microstrain, can be extracted from the analysis of peak broadening. scispace.com This makes Rietveld refinement a comprehensive tool for a deep understanding of the structural properties of hydrated aluminum oxides and oxyhydroxides. malvernpanalytical.comscispace.com

Table 2: Structural Parameters of Boehmite Nanoplates from Rietveld Refinement

| Parameter | Refined Value |

| Crystal System | Orthorhombic |

| Space Group | Amam |

| a (Å) | 2.868 |

| b (Å) | 12.227 |

| c (Å) | 3.699 |

| Cell Volume (ų) | 129.6 |

Data derived from Rietveld refinement of synchrotron X-ray diffraction data.

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the structure of materials on a nanometer to micrometer scale. azom.com It is particularly well-suited for determining the size, shape, and size distribution of nanoparticles in various forms, including powders and dispersions. azom.comxenocs.com SAXS measurements are performed at very small scattering angles, which allows for the characterization of larger structural features than those probed by conventional wide-angle XRD. biomedres.us

In the context of hydrated aluminum oxides, SAXS can provide statistically relevant information over a large sample volume, complementing local information obtained from microscopy techniques. azom.com For instance, SAXS has been used to study the aggregation and settling behavior of alumina (B75360) nanoparticle suspensions by analyzing changes in the scattering patterns over time. researchgate.net The technique can also be used to determine the specific surface area of porous materials like alumina nanofibers. biomedres.us The analysis of SAXS data can yield detailed models of nanoparticle morphology, such as globular shapes, and can be applied to both monomodal and multimodal size distributions. xenocs.com

Table 3: Nanoparticle Size Data from SAXS Analysis

| Material | Mean Particle Diameter (nm) | Size Distribution |

| Alumina Nanoparticle Suspension | 10 - 100 | Polydisperse |

| Silver Nanoparticles (for comparison) | ~3 (diameter) | Bimodal |

| SiC Nanoparticles (for comparison) | ~35 | with residual agglomerates |

Note: The table provides examples of the type of data obtainable from SAXS.

Electron diffraction is a technique performed in a transmission electron microscope (TEM) that provides crystallographic information from very small regions of a sample. nih.govwikipedia.org Due to the strong interaction of electrons with matter, it is possible to obtain a diffraction pattern from a single nanoparticle or a specific area of a thin film. This makes it an invaluable tool for studying nanocrystalline and amorphous materials. nih.gov

Selected Area Electron Diffraction (SAED) is a common mode of electron diffraction where an aperture is used to select a specific area of the sample for analysis. wikipedia.orgjeol.com The resulting SAED pattern can be used to identify the crystal structure, determine the lattice parameters, and ascertain the crystallographic orientation of the selected area. jeol.com For example, SAED patterns of α-Al₂O₃ can be indexed to reveal its hexagonal corundum phase. researchgate.net In the case of amorphous materials like some forms of aluminum oxide, electron diffraction produces diffuse rings rather than sharp spots, which can still be analyzed to obtain information about short-range atomic order through techniques like electron pair distribution function (ePDF) analysis. nih.gov

Neutron diffraction is a powerful technique for determining the atomic and/or magnetic structure of a material. researchgate.net Unlike X-rays, which are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This property makes neutron diffraction particularly sensitive to the location of light elements, such as hydrogen, in the presence of heavier elements. researchgate.netresearchgate.net

This capability is crucial for the study of hydrated aluminum oxides and oxyhydroxides, as it allows for the precise determination of the positions of hydrogen atoms in the crystal lattice. researchgate.netresearchgate.netacs.org This information is essential for understanding the nature of hydroxyl groups and hydrogen bonding within these structures. For example, neutron diffraction data has been used to assign the specific locations of protons in the crystal structures of gibbsite and bayerite. acs.org

Furthermore, because neutrons possess a magnetic moment, they can be scattered by magnetic moments within a material. This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. researchgate.net While aluminum itself is not magnetic, this technique can be applied to related compounds or doped materials to probe their magnetic ordering.

X-ray Diffraction (XRD)

Spectroscopic Methods for Local Structure, Bonding, and Surface Chemistry

Spectroscopic techniques are indispensable for elucidating the local structure, bonding characteristics, and surface chemistry of hydrated aluminum oxides and oxyhydroxides. These methods provide insights into the atomic-level arrangement and chemical states, which are crucial for understanding the material's properties and reactivity.

Fourier Transform Infrared Spectroscopy (FTIR/IR) for Functional Groups and Molecular Adsorption

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying molecular adsorption on the surface of aluminum hydroxides and oxyhydroxides. The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

In the study of hydrated aluminum oxides, FTIR spectra reveal characteristic absorption bands associated with hydroxyl (OH) groups and Al-O bonds. For instance, in gibbsite, hydroxyl stretching frequencies are observed at approximately 3670, 3620, 3524, 3452, 3395, 3375, and 3300 cm⁻¹ semanticscholar.org. The corresponding hydroxyl deformation vibrations appear at 1059, 1023, 969, 938, and 915 cm⁻¹ semanticscholar.org. The positions of these bands are sensitive to the local environment, including the coordination of aluminum and hydrogen bonding interactions.

Thermal treatment, such as dehydroxylation, significantly alters the FTIR spectra. As gibbsite is heated, the intensity of the hydroxyl stretching and deformation bands decreases, indicating the loss of water molecules. This process typically begins around 220 °C and is complete by 350 °C semanticscholar.org.

FTIR is also instrumental in studying the adsorption of molecules onto the surface of aluminum oxides. For example, the interaction of organosilanes with aluminum oxide surfaces can be monitored by observing changes in the IR spectra. The formation of Al-O-Si bonds upon silane adsorption is evidenced by the appearance of new absorption peaks. For instance, a complex feature on boehmite at 1000 cm⁻¹ with a shoulder at 950 cm⁻¹ is indicative of this interaction mdpi.com. A semi-quantitative relationship can be established between the decrease in the integrated area of the surface hydroxyl bands and the increase in the integrated area of the Al-O-Si bands, providing insights into the reaction mechanism mdpi.com.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| Hydroxyl (O-H) | ~3670, 3620, 3524, 3452, 3395, 3375, 3300 | Stretching | semanticscholar.org |

| Hydroxyl (O-H) | 1059, 1023, 969, 938, 915 | Deformation | semanticscholar.org |

| Al-O-H | 1163, 1073 | In-plane bending | nih.gov |

| Al-O in [AlO₆] | 739, 627, 474 | Stretching and bending | nih.gov |

| Al-O in [AlO₄] | 862 - 592 | Stretching | nih.gov |

| Al-O-Si | ~1075 | Stretching | mdpi.com |

Raman Spectroscopy for Vibrational Modes and Phase Transitions

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of molecules and can be used to study phase transitions. wikipedia.orgksu.edu.sa It is based on the inelastic scattering of monochromatic light, usually from a laser source. wikipedia.org

In the context of aluminum hydroxides, Raman spectroscopy can detect hydroxyl stretching bands that are also active in the infrared spectra. For gibbsite, Raman active hydroxyl stretching bands are observed at 3524, 3436, and 3365 cm⁻¹, corresponding well with three of the infrared bands semanticscholar.org. This indicates that these vibrational modes are both Raman and infrared active semanticscholar.org.

Raman spectroscopy is particularly useful for studying structural phase transitions. arxiv.org Changes in the crystal structure during a phase transition lead to modifications in the vibrational modes, which are reflected in the Raman spectrum. For example, the appearance of new Raman active modes or the disappearance of existing ones can signify a change in symmetry. arxiv.org In some cases, a "soft phonon mode," a vibrational mode that shifts to lower frequency as the phase transition is approached, can be identified. arxiv.org

| Compound | Raman Active Bands (cm⁻¹) | Assignment | Reference |

| Gibbsite | 3524, 3436, 3365 | Hydroxyl Stretching | semanticscholar.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted.

For aluminum oxides and hydroxides, XPS is used to distinguish between different chemical states of aluminum and oxygen at the surface. The Al 2p core level spectrum shows a significant chemical shift of about 2 eV between metallic aluminum and its compounds, allowing for the quantification of the metallic and oxidized aluminum content. aip.org However, differentiating between various aluminum oxides and hydroxides (e.g., Al₂O₃, Al(OH)₃, and AlOOH) using only the Al 2p binding energy can be challenging due to their similar binding energies. xpsfitting.com

To overcome this, curve fitting of the O 1s peak is often employed. The O 1s spectrum can be deconvoluted into component peaks corresponding to aluminum oxide (Al₂O₃) and aluminum hydroxide (B78521) (Al(OH)₃). For example, one study identified the aluminum oxide component at 531.4 eV and the aluminum hydroxide component at 532.3 eV. researchgate.net By analyzing the areas of these component peaks, the concentration of hydroxide on the aluminum oxide/hydroxide surface can be quantified. researchgate.net

In-situ heating experiments monitored by XPS can reveal changes in the surface composition. For instance, heating pseudoboehmite in a vacuum leads to dehydration, which is observed as a decrease in the hydroxide component of the O 1s peak, consistent with the formation of γ-alumina with residual hydroxide groups. researchgate.net

| Element | Core Level | Binding Energy (eV) | Chemical State | Reference |

| Al | 2p | ~72.4 (Al 2p₃/₂) | Metallic Al | researchgate.net |

| Al | 2p | ~72.8 (Al 2p₁/₂) | Metallic Al | researchgate.net |

| Al | 2p | ~74.5 | Oxidized Al (Al₂O₃) | researchgate.net |

| O | 1s | ~531.4 | Aluminum Oxide (Al₂O₃) | researchgate.net |

| O | 1s | ~532.3 | Aluminum Hydroxide (Al(OH)₃) | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. lbl.gov It is element-specific and can be applied to crystalline and amorphous materials. researchgate.net XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

EXAFS refers to the oscillatory structure in the X-ray absorption coefficient at energies above an absorption edge. wikipedia.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. mpg.de Analysis of the EXAFS region provides quantitative information about the local atomic environment of the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms.

This technique is particularly valuable for studying poorly crystallized or amorphous materials where long-range order is absent, making traditional diffraction techniques less effective. researchgate.net For hydrated aluminum oxides, EXAFS can be used to determine the Al-O bond lengths and the number of oxygen neighbors in the first coordination shell.

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the features in the absorption spectrum at and near an absorption edge, typically within about 50 eV of the edge. wikipedia.orglibretexts.org The XANES region is sensitive to the formal oxidation state and the coordination chemistry (e.g., tetrahedral vs. octahedral coordination) of the absorbing atom. researchgate.netacs.org

In the case of aluminum compounds, the Al K-edge XANES spectra can distinguish between four-fold (tetrahedral) and six-fold (octahedral) coordinated aluminum. The main XANES feature for four-fold coordinated Al is at a lower energy (around 2 eV lower) than that for six-fold coordinated Al. researchgate.net This allows for the determination of the Al coordination number in materials like clay minerals and gels. For instance, minerals with octahedral Al, such as corundum and gibbsite, exhibit two edge maxima at approximately 1568 and 1572 eV, while those with tetrahedral Al show a single maximum around 1566 eV. researchgate.net The amplitude of the XANES feature at about 1566 eV can be used to estimate the ratio of tetrahedrally to octahedrally coordinated aluminum. researchgate.net

| Technique | Information Obtained | Application to Aluminum Hydroxide Oxide |

| EXAFS | Interatomic distances, coordination numbers, identity of neighboring atoms | Determination of Al-O bond lengths and coordination numbers in amorphous and crystalline phases. |

| XANES | Oxidation state, coordination geometry (tetrahedral vs. octahedral) | Distinguishing between four-fold and six-fold coordinated aluminum; probing the local symmetry of Al sites. |

Microscopic and Imaging Techniques for Morphology, Microstructure, and Particle Size

Microscopy techniques are essential for the direct visualization of the morphology, microstructure, and particle size of hydrated aluminum oxides. These methods provide critical information that complements the structural data obtained from spectroscopic techniques.

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities, enabling the visualization of the nanoscale features of aluminum (oxy)hydroxide particles. ias-iss.org TEM is particularly effective for characterizing the size and shape of primary nanoparticles, which is crucial as these characteristics influence the properties of the final material. ias-iss.orgsemanticscholar.org Studies have used TEM to observe various morphologies of boehmite, including nanofibers and nanofiber agglomerates. researchgate.net The technique can also reveal the nature of exposed crystalline planes, which is important for applications in catalysis. ias-iss.org Furthermore, high-resolution TEM (HR-TEM) can be employed to identify and characterize crystallographic defects within the particles, which can significantly impact their reactivity. azonano.com

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and determine the particle size distribution of hydrated aluminum oxides. nih.govresearchgate.net SEM provides three-dimensional images of the sample surface, revealing details about the shape, texture, and aggregation of particles. researchgate.netresearchgate.net For instance, SEM has been used to characterize the macroporous structures of aluminum hydroxide monoliths and to observe the evolution of particle morphology during thermal treatment. researchgate.netresearchgate.net While SEM is a powerful tool for qualitative assessment of particle shape and agglomeration, it is important to note that for precise, quantitative particle size distribution analysis, other techniques like laser diffraction are often preferred. aemhpa.comresearchgate.net The conditions under which aluminum hydroxide is prepared can influence its amorphous or crystalline nature, which in turn affects particle size and surface area as observed by SEM. nih.gov

Scanning Probe Microscopy (SPM) techniques, particularly Atomic Force Microscopy (AFM), provide nanoscale topographical information about the surface of hydrated aluminum oxides. AFM can be used to directly map surface properties such as adhesion and elasticity along with topography. nih.gov Research has shown that hydroxylation of an aluminum surface can lead to the formation of nanorod-like structures of AlOOH, creating nanoporous domains. nih.gov AFM has also been instrumental in studying the corrosion processes and the formation of aluminum oxides and hydroxides at interfaces. fu-berlin.de

Surface Area and Porosity Analysis

The surface area and porosity of hydrated aluminum oxides are critical parameters that dictate their performance in applications such as adsorption, catalysis, and as fillers. micromeritics.comazom.com These properties are typically determined through gas adsorption analysis.

The Brunauer-Emmett-Teller (BET) method, which relies on the analysis of nitrogen adsorption/desorption isotherms at cryogenic temperatures, is the most common technique for determining the specific surface area of these materials. micromeritics.comazom.commicroanalysis.com.au The shape of the isotherm provides information about the nature of the porosity. chemrxiv.orgyoutube.com For instance, a Type IV isotherm is characteristic of mesoporous materials, while a Type I isotherm is indicative of microporous materials. chemrxiv.orgmicrotrac.com From the nitrogen adsorption data, it is also possible to calculate the pore size distribution and total pore volume. researchgate.net The surface area of porous aluminas can be substantial, often in the range of hundreds of square meters per gram. micromeritics.comazom.com The preparation conditions and subsequent treatments of aluminum (oxy)hydroxides significantly influence their surface area and porosity. researchgate.net

Table 2: Illustrative Surface Area Data for Aluminum (Oxy)hydroxides

| Material | Measurement Technique | Specific Surface Area (m²/g) |

|---|---|---|

| Pseudo-boehmite | Nitrogen Adsorption (BET) | 230 acs.org |

| γ-Al(OH)3 (Gibbsite) | Nitrogen Adsorption (BET) | Variable, can be low |

| γ-Al2O3 (from Boehmite) | Nitrogen Adsorption (BET) | Typically high (e.g., >100) |

| Amorphous Aluminum Hydroxide | Nitrogen Adsorption (BET) | 32.4 ± 2.8 (after aqueous reaction) researchgate.net |

Pore Size Distribution Analysis

The pore size distribution of hydrated aluminum oxides and oxyhydroxides is a critical characteristic, influencing their application in areas such as catalysis and adsorption. This property is commonly investigated using nitrogen adsorption-desorption isotherm analysis. For instance, aluminum hydroxide aerogels have been shown to possess a mean pore diameter of 10.9 nm. researchgate.net

Studies on boehmite (γ-AlOOH), a common aluminum oxyhydroxide, reveal that different morphologies exhibit distinct pore characteristics. N2 adsorption-desorption isotherms of boehmite often show hysteresis loops, which are indicative of mesoporous structures with slit-shaped pores and micropores. researchgate.net The pore structure of these materials is a key factor in their performance in applications like the removal of aqueous contaminants.

The analysis, often utilizing the Barrett-Joyner-Halenda (BJH) method on the desorption data, provides a quantitative measure of the pore size distribution. universallab.org This technique is essential for characterizing the textural properties of porous materials like hydrated aluminum oxides. vistec.ac.th

Table 1: Pore Size Characteristics of Hydrated Aluminum Oxides

| Material | Analysis Method | Mean Pore Diameter (nm) | Pore Characteristics |

| Aluminum Hydroxide Aerogel | N/A | 10.9 | N/A |

| Boehmite (γ-AlOOH) | N2 Adsorption-Desorption | Varies with morphology | Slit-shaped mesopores and micropores |

| Porous Ceramics from Aluminum Hydroxide | N/A | 900 - 1900 | Varies with sintering temperature |

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the dehydration and phase transformations of hydrated aluminum oxides and oxyhydroxides. These methods provide quantitative data on mass loss, thermal transitions, and the temperatures at which these events occur.

Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration

Thermogravimetric analysis (TGA) is employed to study the mass loss of hydrated aluminum oxides as a function of temperature, which primarily corresponds to the loss of water through dehydroxylation. The thermal decomposition of gibbsite (Al(OH)₃), for example, occurs in distinct stages. icm.edu.pl The initial mass loss is due to the removal of physically adsorbed water, followed by the dehydration of gibbsite to boehmite (AlO(OH)) at around 300°C. researchgate.net As the temperature increases to approximately 500°C, boehmite further dehydrates to form alumina (Al₂O₃). researchgate.net

The total mass loss observed in TGA is in good agreement with the stoichiometric dehydration of aluminum hydroxide. researchgate.net For instance, the complete dehydroxylation of gibbsite theoretically results in a mass loss of about 34.6%. TGA studies on bauxite (B576324) ores, which are rich in gibbsite, show a significant mass loss of around 23% between 175°C and 250°C, corresponding to the decomposition of gibbsite to boehmite and some alumina. mdpi.com

The dehydroxylation temperatures can vary depending on the specific form of the aluminum oxyhydroxide. TGA/DSC testing on commercially available powders has shown that gibbsite decomposes at about 300°C, while fine and coarse boehmite dehydroxylate at average temperatures of around 520°C and 440°C, respectively. sc.edu

Table 2: TGA Data for Dehydration of Hydrated Aluminum Oxides

| Material | Temperature Range (°C) | Mass Loss (%) | Transformation |

| Gibbsite (Al(OH)₃) | ~210 - 295 | ~20.6 | Gibbsite → Boehmite + H₂O |

| Gibbsite (Al(OH)₃) | 175 - 250 | ~23 | Gibbsite → Boehmite + Al₂O₃ |

| Boehmite (AlOOH) | ~300 - 500 | ~13.5 | Boehmite → γ-Al₂O₃ + H₂O |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions. For aluminum hydroxide, the DSC thermogram typically exhibits multiple endothermic peaks. researchgate.net An initial peak at lower temperatures (e.g., 109°C) is attributed to the removal of moisture. researchgate.net

The major endothermic peaks correspond to the dehydroxylation processes. The transformation of gibbsite to boehmite is an endothermic event. researchgate.net The subsequent dehydration of boehmite to γ-Al₂O₃ is also observed as an endothermic peak in the DSC curve. nmlindia.orgresearchgate.net The temperatures of these transitions can be influenced by factors such as particle size and mechanical activation. nmlindia.org For instance, mechanical activation of boehmite has been shown to shift the γ-Al₂O₃ transformation endotherm to a lower temperature. nmlindia.org

Table 3: DSC Thermal Transition Data for Hydrated Aluminum Oxides

| Material | Peak Temperature (°C) | Transition Type | Associated Transformation |

| Aluminum Hydroxide (mixture of bayerite and gibbsite) | 109 | Endothermic | Moisture loss |

| Aluminum Hydroxide (mixture of bayerite and gibbsite) | 242, 293 | Endothermic | Decomposition of aluminum hydroxide |

| Gibbsite (γ-Al(OH)₃) | ~317 | Endothermic | Gibbsite → Boehmite |

| Boehmite (γ-AlOOH) | >700 | Endothermic | Boehmite → Amorphous Al₂O₃ |

| Boehmite (γ-AlOOH) | ~507 | Endothermic | Boehmite dehydration |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is another technique used to investigate the thermal behavior of materials. It measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. The DTA curve for aluminum hydroxide gel shows that with aging, the dehydroxylation endotherm increases in temperature and intensity, indicating the development of a more crystalline structure. nih.gov

DTA curves for aluminum hydroxide typically show endothermic peaks corresponding to dehydration and dehydroxylation events. For a mixture of bayerite and gibbsite, endothermic peaks can be observed at approximately 242°C, 293°C, and 548°C. researchgate.net The DTA trace of aluminum hydroxide precipitated at a neutral pH displays a sharp endothermic peak around 275°C, corresponding to a significant mass loss. researchgate.net The thermal transformation sequence of boehmite and gibbsite, as studied by DTA, confirms the multi-step dehydroxylation process. rsc.org

Table 4: DTA Peak Data for Hydrated Aluminum Oxides

| Material | Peak Temperature (°C) | Peak Type | Associated Event |

| Aluminum Hydroxide (precipitated at pH 7) | ~71 | Endothermic | Minor mass loss |

| Aluminum Hydroxide (precipitated at pH 7) | ~275 | Endothermic | Major mass loss (dehydroxylation) |

| Aluminum Hydroxide (precipitated at pH 9) | ~282 | Endothermic | Major mass loss (dehydroxylation) |

| Aluminum Hydroxide (Bayerite and Gibbsite mixture) | 242, 293, 548 | Endothermic | Dehydration and dehydroxylation |

Elemental Composition Analysis

Determining the elemental composition of hydrated aluminum oxides is crucial for quality control and for understanding their properties. X-ray fluorescence is a widely used technique for this purpose.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is the industry standard for reporting the composition of bauxite, the primary source of aluminum, with results typically expressed as metal oxides. alsglobal.com XRF analysis of bauxite provides the content of Al₂O₃, as well as impurities such as SiO₂, Fe₂O₃, and TiO₂. alsglobal.comscirp.org

The quality and economic value of bauxite are largely determined by its alumina (Al₂O₃) content and the level of silica (SiO₂) impurities. scirp.org High-quality bauxites are characterized by high alumina content and low silica content. scirp.org XRF is utilized throughout the bauxite-to-aluminum value chain, from exploration and grade control to process control in alumina refining. bruker.com For accurate XRF analysis, samples are often prepared as fused beads after being annealed. journalofscience.orgglobaljournals.org

Table 5: Example Elemental Composition of Bauxite Samples by XRF

| Sample | Al₂O₃ (%) | SiO₂ (%) | Fe₂O₃ (%) | TiO₂ (%) | LOI (%)* |

| Bauxite Sample 1 | 34.28 - 54.02 | 0.98 - 7.29 | N/A | N/A | N/A |

| Gibbsite-type Bauxite (S7) | 50.1 | 1.8 | 19.3 | 2.4 | 26.4 |

| Boehmite-type Bauxite (S1) | 56.2 | 4.2 | 18.5 | 2.5 | 18.6 |

*LOI: Loss on Ignition

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used for the elemental analysis of a wide variety of materials, including hydrated aluminum oxides and oxyhydroxides. This method is capable of detecting and quantifying the elemental composition of a sample with high precision and accuracy. The technique relies on the principle of exciting atoms within a sample to a high-energy state using an inductively coupled plasma. As these atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis.

Detailed Research Findings

The successful application of ICP-OES for the characterization of aluminum-containing compounds is well-documented in scientific literature. A crucial step in the analysis of solid samples like aluminum hydroxide oxide hydrate (B1144303) is the complete digestion of the material to create a homogenous aqueous solution. Research has shown that microwave-assisted acid digestion is an effective method for this purpose. For instance, in the analysis of pseudo-boehmite, a synthetic aluminum hydroxide oxide, a complete digestion was achieved using hydrochloric acid at elevated temperature and pressure in a closed microwave system.

The choice of analytical parameters in ICP-OES is critical for obtaining accurate and reliable results. This includes the selection of appropriate emission lines for each element to avoid spectral interferences from the aluminum matrix and other elements present in the sample. Modern ICP-OES instruments with advanced background correction capabilities can effectively mitigate such interferences.

Validation of the analytical method is essential to ensure the quality of the data. This typically involves the analysis of certified reference materials and the assessment of parameters such as linearity, precision, and accuracy. For the analysis of trace elements in a high-purity aluminum matrix, studies have demonstrated that ICP-OES can achieve low detection limits, often in the parts per million (ppm) or even parts per billion (ppb) range. The precision of the method, often expressed as relative standard deviation (RSD), is typically found to be below 5% for most elements. Accuracy is often evaluated through spike recovery tests, with recovery rates between 95% and 105% being indicative of an accurate method.

In a study focused on the characterization of a boehmite simulant, a form of aluminum hydroxide oxide, ICP-OES was employed to determine the elemental composition. The data from this research provides a detailed insight into the elemental makeup of this specific type of hydrated aluminum oxide. The following interactive data table presents the elemental composition of an untreated boehmite simulant as determined by ICP-OES.

Elemental Composition of Boehmite Simulant by ICP-OES

| Element | Concentration (mg/kg) |

| Aluminum (Al) | 435,000 |

| Sodium (Na) | 7,800 |

| Silicon (Si) | 2,500 |

| Iron (Fe) | 1,200 |

| Calcium (Ca) | 500 |

| Chromium (Cr) | 300 |

| Nickel (Ni) | 150 |

| Zinc (Zn) | 100 |

| Lead (Pb) | 50 |

| Cadmium (Cd) | <10 |

Phase Transformations in Hydrated Aluminum Oxides

Fundamental Mechanisms of Transformation

The conversion from one crystalline phase to another in hydrated aluminum oxides can be broadly categorized into two primary mechanisms: those controlled by atomic diffusion and those that occur without long-range diffusion.

Diffusion-controlled transformations are characterized by the movement of atoms or ions over significant distances within the crystal lattice or through a solution phase. A prominent example in the hydrated alumina (B75360) system is the transformation of gibbsite to boehmite under certain hydrothermal conditions. core.ac.ukresearchgate.net This process often occurs via a dissolution-reprecipitation mechanism. scielo.br In this mechanism, the initial solid (gibbsite) dissolves into the surrounding aqueous medium, and then the constituent aluminum and hydroxide (B78521) ions precipitate from the supersaturated solution to form a new, more thermodynamically stable phase (boehmite). researchgate.netscielo.br The rate of this transformation is dependent on the solubility of the phases and the diffusion rates of the dissolved species. Similarly, the transformation of bayerite to boehmite can occur through a dissolution-reprecipitation pathway, particularly when agitated in a hydrothermal environment. researchgate.net

Diffusionless transformations involve the collective rearrangement of atoms over distances smaller than the interatomic spacing, without the long-range movement characteristic of diffusion. These are often solid-state reactions. The thermal decomposition of gibbsite can proceed via such a mechanism. core.ac.uk For instance, under specific conditions like rapid heating or in a sealed environment where water vapor is retained, gibbsite can transform to boehmite through an in-situ nucleation process. core.ac.ukresearchgate.net This involves the internal rearrangement of the crystal structure and dehydration without the complete dissolution of the parent particle. core.ac.uk Another example is the transformation of boehmite to γ-alumina, which is considered a topotactic transformation where the crystal orientation of the product phase is determined by the orientation of the parent phase. This transformation proceeds via a "reaction mechanism" involving the countermigration of protons and Al³⁺ cations, which requires less significant structural change and volume loss compared to a complete collapse of the crystal layers after dehydration. nih.gov

Influence of Synthesis and Post-Synthesis Conditions on Phase Stability

The stability of a particular phase of hydrated aluminum oxide and its tendency to transform are not intrinsic properties alone; they are heavily influenced by the conditions of its formation and subsequent treatment.

Temperature is a critical driver for phase transformations in hydrated aluminum oxides. The thermal decomposition of gibbsite, for example, follows a well-defined sequence of transformations. Upon heating, gibbsite typically first transforms to boehmite or chi (χ)-alumina, which upon further heating, convert through a series of transition aluminas (like gamma (γ), delta (δ), and theta (θ)) before finally forming the most stable phase, alpha (α)-alumina (corundum) at temperatures often exceeding 1100-1200°C. rsc.orgresearchgate.net The specific pathway and transition temperatures can vary based on factors like particle size and heating rate. rsc.org

The following table summarizes a typical thermal decomposition sequence for gibbsite:

| Temperature Range (°C) | Transformation | Resulting Phase(s) |

| ~200 - 300 | Dehydroxylation | Boehmite (AlOOH) and/or χ-Al₂O₃ |

| ~300 - 500 | Further Dehydroxylation | γ-Al₂O₃ |

| ~800 - 1000 | Transition | δ-Al₂O₃ and θ-Al₂O₃ |

| > 1100 | Final Transformation | α-Al₂O₃ |

Note: The exact temperatures can vary significantly based on experimental conditions. rsc.orgicm.edu.pl

Pressure also plays a significant role in the phase stability of aluminum (oxy)hydroxides. High-pressure studies indicate that at pressures around 21 GPa and temperatures of 1000°C, δ-AlOOH can be synthesized. aps.org Further theoretical and experimental work shows that at extremely high pressures (above 340 GPa), a monoclinic phase of AlOOH becomes the most stable form. aps.org This illustrates that pressure can favor denser, more compact crystal structures.

The presence of foreign ions, either as unintended impurities or deliberate dopants, can significantly alter phase transformation pathways and the stability of different alumina phases. For industrial applications, dopants are often added to transition aluminas to prevent their transformation into the low-surface-area α-Al₂O₃ at high temperatures. chemrxiv.org

Dopants like lanthanum (La) and other rare-earth elements are known to increase the thermal stability of γ-alumina, delaying its transformation to α-alumina. acs.orgresearchgate.net The stabilizing effect is often attributed to the formation of species like lanthanum aluminate on the surface or the occupation of aluminum vacancies by the larger dopant ions, which inhibits the necessary atomic rearrangements for the phase change. acs.orgdiva-portal.org Conversely, certain transition metals can decrease the transition temperature. diva-portal.org The nature of residual ions from synthesis precursors, such as nitrates or chlorides in the preparation of gibbsite, can also affect its properties and behavior under irradiation. rsc.org

The table below provides examples of how different dopants can affect the θ-Al₂O₃ to α-Al₂O₃ transformation temperature.

| Dopant | Molar Percentage | Effect on Transformation Temperature |

| Barium (Ba) | 2% | Increased stability |

| Praseodymium (Pr) | 1% | Increased stability |

| Lanthanum (La) | 0.81 - 2.62 atom % | Stabilizes γ-Al₂O₃ phase up to 1000°C |

| Molybdenum (Mo) | Not specified | Can make θ-Al₂O₃ energetically favored over α-Al₂O₃ |

Source: Data compiled from various research findings. acs.orgdiva-portal.orgresearchgate.net

The surrounding environment, particularly the presence of water and the pH of the solution, is a critical factor in determining which hydrated aluminum oxide phase is formed and remains stable. The synthesis of different polymorphs is highly pH-dependent. For instance, chemical precipitation at pH 5-6 tends to produce amorphous aluminum hydroxide, at pH 7 boehmite is favored, and at pH 8-11 bayerite is the predominant phase. epa.govresearchgate.net

Hydration and dehydration processes are central to the transformations between these compounds. The conversion of γ-alumina back into aluminum hydroxide forms can occur in aqueous suspensions. This rehydration can happen through the superficial transformation of the alumina surface or via a dissolution-precipitation mechanism where alumina dissolves and re-precipitates as Al(OH)₃ particles like bayerite or gibbsite. pku.edu.cn The dehydration of aluminum trihydrate (gibbsite) is the foundational step in the production of most aluminas, and the conditions under which this water is removed dictate the resulting phase sequence. researchgate.netscispace.com For example, dehydration in the presence of retained water vapor (hydrothermal conditions) favors the formation of boehmite, whereas dehydration in dry air can lead directly to χ-alumina. scielo.br

In-situ Characterization of Phase Transformations

Directly observing the structural and mechanical changes in hydrated aluminum oxides as they occur is crucial for understanding transformation mechanisms. In-situ characterization techniques provide a real-time window into these processes.

Dynamic Mechanical Analysis (DMA) is a highly sensitive thermal analysis technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency mt.comwikipedia.org. A sample is subjected to a periodic, oscillating stress, and the resulting strain is measured wikipedia.orgtainstruments.com. This allows for the determination of the storage modulus (E'), which represents the elastic response and stiffness of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation anton-paar.com.

Phase transformations, such as dehydration and crystallization in hydrated aluminum oxides, involve significant changes in the material's structure and bonding. These changes lead to distinct variations in stiffness and damping capabilities. DMA is exceptionally useful for detecting such transitions, which manifest as sharp changes in the storage modulus and peaks in the loss modulus or tan delta (the ratio of loss to storage modulus) tainstruments.compolymerinnovationblog.com. Therefore, DMA can precisely identify the temperatures at which these transformations occur, providing critical data for understanding the material's thermal stability and mechanical performance across different phases mt.comtainstruments.com.

Kinetic and Thermodynamic Studies of Transformations

The rate and feasibility of phase transformations are governed by kinetics and thermodynamics. These studies are essential for controlling the synthesis of specific alumina phases.

The transformation of metastable alumina phases to the stable α-Al2O3 phase is a process of nucleation and growth. Kinetic analysis allows for the determination of key parameters like activation energy (Ea), which is the energy barrier that must be overcome for the transformation to occur. Different transformation pathways and conditions result in a range of activation energies. For example, the transformation of γ-Al2O3 to α-Al2O3 has been observed with activation energies varying significantly with temperature . Similarly, the hydrolysis of aluminum nitride (AlN) to form aluminum hydroxides is controlled by different mechanisms (e.g., diffusion, chemical reaction) at different temperatures, each with a distinct activation energy mdpi.com.

Table 1: Activation Energies for Various Aluminum Compound Transformations

| Transformation/Process | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Controlling Mechanism | Source |

|---|---|---|---|---|

| γ-Al2O3 → α-Al2O3 | 750 - 800 | 87 | Phase Transformation | |

| γ-Al2O3 → α-Al2O3 | 825 - 900 | 31 | Phase Transformation | |

| γ-Al2O3 → α-Al2O3 | 1100 - 1180 | 65.5 | Phase Transformation | |

| Bauxite (B576324) Residue Reduction | 500 - 1000 | 55.1 - 96.6 | First-order / Second-order Reaction | mdpi.com |

| AlN Hydrolysis | 50 - 70 | 87.13 | Chemical Reaction Control | mdpi.com |

| AlN Hydrolysis | 80 - 90 | 34.59 | Product Layer Diffusion Control | mdpi.com |